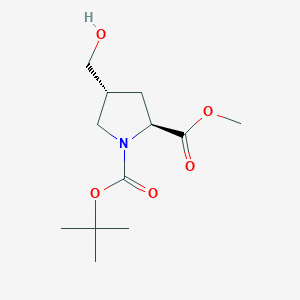

1-tert-butyl 2-methyl (2S,4R)-4-(hydroxymethyl)pyrrolidine-1,2-dicarboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le 1-tert-butyl 2-méthyl (2S,4R)-4-(hydroxyméthyl)pyrrolidine-1,2-dicarboxylate est un composé organique complexe appartenant à la classe des pyrrolidines. Ces composés sont connus pour leurs diverses applications en chimie médicinale et en synthèse organique.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du 1-tert-butyl 2-méthyl (2S,4R)-4-(hydroxyméthyl)pyrrolidine-1,2-dicarboxylate implique généralement des réactions organiques en plusieurs étapes. Les matières premières courantes peuvent inclure l'acétoacétate de tert-butyle et la méthylamine. La synthèse peut impliquer :

Étape 1 : Formation du cycle pyrrolidine par des réactions de cyclisation.

Étape 2 : Introduction du groupe hydroxyméthyle par hydroxylation.

Étape 3 : Étapes de protection et de déprotection pour garantir la bonne stéréochimie.

Méthodes de production industrielle

Les méthodes de production industrielle impliqueraient probablement l'optimisation des voies de synthèse ci-dessus pour maximiser le rendement et la pureté. Cela pourrait inclure l'utilisation de catalyseurs, de conditions de réaction contrôlées (température, pression) et de techniques de purification telles que la cristallisation ou la chromatographie.

Analyse Des Réactions Chimiques

Types de réactions

Le 1-tert-butyl 2-méthyl (2S,4R)-4-(hydroxyméthyl)pyrrolidine-1,2-dicarboxylate peut subir diverses réactions chimiques, notamment :

Oxydation : Conversion du groupe hydroxyméthyle en groupe carboxyle.

Réduction : Réduction des groupes carboxylates en alcools.

Substitution : Réactions de substitution nucléophile au niveau du groupe hydroxyméthyle.

Réactifs et conditions courants

Oxydation : Réactifs comme le permanganate de potassium (KMnO4) ou le trioxyde de chrome (CrO3).

Réduction : Réactifs comme l'hydrure de lithium et d'aluminium (LiAlH4) ou le borohydrure de sodium (NaBH4).

Substitution : Réactifs comme les halogénoalcanes ou les chlorures d'acyle dans des conditions basiques ou acides.

Principaux produits

Les principaux produits formés à partir de ces réactions dépendraient des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation pourrait produire un acide dicarboxylique, tandis que la réduction pourrait produire un diol.

4. Applications de la recherche scientifique

Chimie : Utilisé comme élément de base en synthèse organique.

Médecine : Utilisation possible dans le développement de produits pharmaceutiques, en particulier ceux qui ciblent des enzymes ou des récepteurs spécifiques.

Industrie : Utilisé dans la synthèse de produits chimiques et de matériaux de spécialité.

5. Mécanisme d'action

Le mécanisme d'action du 1-tert-butyl 2-méthyl (2S,4R)-4-(hydroxyméthyl)pyrrolidine-1,2-dicarboxylate dépendrait de son application spécifique. En chimie médicinale, il pourrait interagir avec des cibles moléculaires telles que des enzymes ou des récepteurs, modulant leur activité par le biais d'interactions de liaison. Les voies impliquées pourraient inclure l'inhibition ou l'activation de processus biochimiques spécifiques.

Applications De Recherche Scientifique

Chemistry: Used as a building block in organic synthesis.

Medicine: Possible use in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.

Industry: Utilized in the synthesis of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of 1-tert-butyl 2-methyl (2S,4R)-4-(hydroxymethyl)pyrrolidine-1,2-dicarboxylate would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of specific biochemical processes.

Comparaison Avec Des Composés Similaires

Composés similaires

Acide pyrrolidine-2-carboxylique : Un analogue plus simple présentant des caractéristiques structurales similaires.

N-méthylpyrrolidine : Un autre composé apparenté avec une autre disposition des substituants.

Unicité

Le 1-tert-butyl 2-méthyl (2S,4R)-4-(hydroxyméthyl)pyrrolidine-1,2-dicarboxylate est unique en raison de sa stéréochimie et de ses groupes fonctionnels spécifiques, qui lui confèrent des propriétés chimiques et biologiques distinctes. Ses groupes tert-butyle et hydroxyméthyle peuvent améliorer sa stabilité et sa réactivité par rapport à des analogues plus simples.

Activité Biologique

1-tert-butyl 2-methyl (2S,4R)-4-(hydroxymethyl)pyrrolidine-1,2-dicarboxylate, also known as Boc-Hyp-OMe, is a compound with significant biological activity and potential therapeutic applications. It belongs to the class of pyrrolidine derivatives and is characterized by its unique structural features that contribute to its biological properties.

- Chemical Formula : C₁₁H₁₉NO₅

- Molecular Weight : 245.28 g/mol

- CAS Number : 74844-91-0

Biological Activity Overview

The biological activity of this compound has been explored in various studies, focusing primarily on its anti-fibrotic and anti-inflammatory properties.

Research indicates that this compound exerts its effects through modulation of key signaling pathways involved in inflammation and fibrosis. Notably, it has been shown to influence the IKKβ-NF-κB signaling pathway, which is critical in mediating inflammatory responses.

In Vitro Studies

In vitro studies have demonstrated that this compound can significantly inhibit the activation of LX-2 cells (a model for hepatic stellate cells) triggered by inflammatory stimuli. The following table summarizes the findings from recent studies:

| Study | Concentration (μmol/L) | Inhibitory Effect on COL1A1 (%) | Notes |

|---|---|---|---|

| Study A | 50 | 31.18 | Comparable to EGCG |

| Study B | 100 | 49.34 | Significant reduction in fibrosis markers |

| Study C | 200 | 66.72 | Enhanced activity with structural modifications |

| Study D | 500 | 81.54 | Potent anti-fibrotic effects observed |

These results indicate a dose-dependent response, highlighting the compound's potential as a therapeutic agent for liver fibrosis.

Case Study 1: Hepatic Fibrosis Model

In a controlled experiment involving rat models of liver fibrosis, administration of this compound resulted in a marked decrease in liver collagen deposition and improved liver function markers. Histological analysis revealed reduced fibrous tissue formation compared to control groups.

Case Study 2: Anti-inflammatory Effects

Another study focused on the compound's anti-inflammatory properties. It was found to significantly lower levels of pro-inflammatory cytokines (such as TNF-α and IL-6) in cell cultures treated with lipopolysaccharide (LPS), indicating its potential for managing inflammatory diseases.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have shown that modifications to the functional groups attached to the pyrrolidine ring can enhance or diminish biological activity. For instance:

- The presence of the tert-butyl group is essential for maintaining activity.

- Alterations at the hydroxymethyl position can lead to variations in potency against COL1A1 expression.

Propriétés

Formule moléculaire |

C12H21NO5 |

|---|---|

Poids moléculaire |

259.30 g/mol |

Nom IUPAC |

1-O-tert-butyl 2-O-methyl (2S,4R)-4-(hydroxymethyl)pyrrolidine-1,2-dicarboxylate |

InChI |

InChI=1S/C12H21NO5/c1-12(2,3)18-11(16)13-6-8(7-14)5-9(13)10(15)17-4/h8-9,14H,5-7H2,1-4H3/t8-,9+/m1/s1 |

Clé InChI |

CABWKOSZCAHYJE-BDAKNGLRSA-N |

SMILES isomérique |

CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1C(=O)OC)CO |

SMILES canonique |

CC(C)(C)OC(=O)N1CC(CC1C(=O)OC)CO |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.